molecular formula C8H10O3S.H3N<br>C8H13NO3S B13764818 Ammonium ethylbenzenesulfonate CAS No. 61168-62-5

Ammonium ethylbenzenesulfonate

Cat. No.: B13764818
CAS No.: 61168-62-5
M. Wt: 203.26 g/mol
InChI Key: KWYUNQQDYXTBAB-UHFFFAOYSA-N
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Description

Ammonium ethylbenzenesulfonate is an organic ammonium salt where the ammonium cation is paired with an ethylbenzenesulfonate anion. This structure is of significant interest in scientific research due to the synergistic properties of its components, particularly for applications requiring the functional characteristics of a sulfonate surfactant with the specific reactivity of an ammonium counterion. Research into analogous ammonium alkylbenzenesulfonates highlights their potential in advanced technological fields. One promising application is in the development of next-generation energy storage systems. Studies on similar compounds, such as ammonium benzenesulfonate, have demonstrated their utility as electrolyte additives in high-energy-density lithium-sulfur batteries . In this context, the ammonium cation and the sulfonate group work via an inductive effect to promote the dissociation of lithium sulfide (Li2S) and lithium polysulfides, which helps alleviate electrode passivation and improves overall reaction kinetics, leading to enhanced battery performance and cycle life . In the field of oilfield chemistry, alkylbenzenesulfonates are recognized for their efficacy as flow improvers in heavy crude oil . These compounds function by interacting with the wax crystals and asphaltene aggregates present in crude oil, inhibiting their growth and formation of network structures. This action results in a significant reduction of the oil's viscosity and pour point, thereby improving its flowability through pipelines and enhancing extraction efficiency . The choice of the ammonium cation is particularly advantageous in formulations where reduced sodium content is desired, as noted in patents for emulsion and dispersion applications . This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for application in personal care or household products. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and referencing the safety data sheet prior to use.

Properties

CAS No.

61168-62-5

Molecular Formula

C8H10O3S.H3N
C8H13NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

azanium;2-ethylbenzenesulfonate

InChI

InChI=1S/C8H10O3S.H3N/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);1H3

InChI Key

KWYUNQQDYXTBAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Reaction of Ethylbenzenesulfonate Esters with Aqueous Ammonia

One of the primary methods for preparing this compound involves the nucleophilic substitution reaction between ethylbenzenesulfonate esters and aqueous ammonia or ammonium hydroxide solutions. The process typically proceeds via the following steps:

  • Starting Materials : Ethyl p-toluenesulfonate or ethylbenzenesulfonate esters and aqueous ammonia or ammonium hydroxide.

  • Reaction Medium : Water serves as the reaction medium, which offers several advantages over organic solvents, such as eliminating salt crystallization issues and allowing lower reaction temperatures.

  • Reaction Conditions : The aqueous solution of ammonia is prepared with a slight molar excess (usually 5-10%) to drive the reaction to completion. The ethylbenzenesulfonate ester is added slowly with stirring to the aqueous ammonia solution maintained at ambient to moderately elevated temperatures (typically 25–90 °C depending on the amine source). For example, triethylamine reactions with ethyl p-toluenesulfonate occur effectively at 70–90 °C, but for ammonia, milder conditions around 25–60 °C are often sufficient.

  • Reaction Mechanism : The nucleophilic ammonia attacks the sulfonate ester, displacing the ethoxy group and forming this compound.

  • Post-Reaction Processing : Excess ammonia is removed by volatilization and can be recovered by absorption in water. The aqueous solution of this compound can be concentrated or purified as required.

This aqueous-phase synthesis method is preferred because it avoids the use of organic solvents, reduces environmental hazards, and improves yield and reaction rates.

Sulfonation Followed by Ammonium Salt Formation

Another approach involves sulfonating ethylbenzene derivatives followed by neutralization with ammonium compounds:

  • Sulfonation Step : Ethylbenzene or ethylbenzene derivatives are sulfonated selectively at the para-position using sulfur trioxide in an inert solvent such as 1,2-dichloroethane at low temperatures (around 5 °C). This yields ethylbenzenesulfonic acid derivatives.

  • Salt Formation : The resulting sulfonic acids are then neutralized with ammonium hydroxide or ammonium salts to form this compound salts.

  • Yields and Purity : This method allows regioselective sulfonation and high yields of the ammonium salt (e.g., yields up to 87% reported for related sulfonates).

This method is more complex but useful when starting from non-sulfonated ethylbenzene derivatives and when regioselectivity is critical.

Ion-Associate Phase Formation and Microextraction Techniques

Recent studies have explored the formation of ion-associate phases (IAPs) involving this compound for microextraction applications:

  • Preparation of Sodium Ethylbenzenesulfonate : Sodium salts of ethylbenzenesulfonate are prepared by dissolving sodium ethylbenzenesulfonate in water.

  • Ion-Associate Formation : Mixing aqueous solutions of quaternary ammonium salts (e.g., benzethonium chloride) with sodium ethylbenzenesulfonate leads to the formation of ion-associate phases at the bottom of the container, facilitating separation.

  • Applications : These ion-associate phases are used for extracting hydrophobic compounds such as polycyclic aromatic hydrocarbons (PAHs), estrogens, and pesticides.

  • Preparation Conditions : The concentration of this compound and quaternary ammonium salts are carefully controlled to optimize phase volume and extraction efficiency.

  • Advantages : This method provides a model system for studying ion-associate phases without pH adjustment and offers high extraction efficiencies for hydrophobic analytes.

Though this method is more related to the use of this compound rather than its direct synthesis, it highlights the compound's preparation in aqueous solution and its functional applications.

Comparative Analysis of Preparation Methods

Preparation Method Reaction Medium Temperature Range Yield (%) Advantages Limitations
Reaction of Ethylbenzenesulfonate Esters with Aqueous Ammonia Water 25–90 °C High (>85) Fast reaction rate, no organic solvents, easy recovery Requires careful temperature control
Sulfonation of Ethylbenzene Derivatives followed by Neutralization Organic solvent (e.g., 1,2-dichloroethane) ~5 °C (sulfonation) 67–87 Regioselective sulfonation, high purity products Multi-step, uses hazardous sulfonating agents
Ion-Associate Phase Formation with Quaternary Ammonium Salts Aqueous solution Ambient N/A Useful for extraction applications, phase separation More application-specific, not direct synthesis

Full Research Findings and Notes

  • The reaction between trialkylamines and alkyl esters of benzenoid sulfonic acids proceeds faster in aqueous media than in organic solvents, with high yields and fewer process difficulties such as salt crystallization.

  • The sulfonation of ethylbenzene derivatives at low temperatures using sulfur trioxide is chemo- and regioselective, enabling the preparation of sulfonic acids that can be converted to ammonium salts with good yields.

  • Ion-associate phases formed from this compound and quaternary ammonium salts have been characterized for their extraction efficiencies, showing that these salts can serve as effective agents in microextraction of hydrophobic pollutants.

  • The use of water as a reaction medium in the preparation of this compound is environmentally favorable and economically advantageous due to the ease of handling and recovery of reagents.

Chemical Reactions Analysis

Oxidation Reactions

AEBS participates in catalytic oxidation processes mediated by transition-metal complexes. Key findings include:

  • Catalytic System : [RuII(bpy)₃]Cl₂ (bpy = 2,2'-bipyridine) with ceric ammonium nitrate (CAN) as an oxidant in Britton-Robinson (B.-R.) buffer (pH 1.8) .

  • Mechanism : The sulfonate group stabilizes intermediates during oxidation. NMR studies confirmed product formation (e.g., sulfone derivatives) without full degradation of the aromatic ring .

  • Kinetics : Pseudo-first-order kinetics were observed for analogous sulfonates, with activation parameters (ΔH‡ and ΔS‡) calculated via Eyring plots .

Table 1: Oxidation Conditions and Outcomes

SubstrateCatalystOxidantpHTemperatureKey Observations
Sodium 4-ethylbenzenesulfonate[RuII(bpy)₃]²⁺CAN1.8280–308 KFirst-order kinetics; sulfone formation

Radical-Initiated Decomposition

AEBS derivatives serve as radical initiators in polymerization:

  • Thermal Decomposition : Bis(azo) sulfonate compounds (structurally related to AEBS) decompose thermally to generate surface-active radicals. For example, diammonium 2,2’-azobis[p-(χ-(2-methylpropanoyloxy)propyl)benzenesulfonate] decomposes at 60–80°C, yielding two radicals that initiate chain reactions .

  • Yields : Sulfonation of precursor azo compounds achieved 67–87% efficiency .

Table 2: Radical Initiation Parameters

Initiator TypeDecomposition Temp.Radical YieldApplication
Bis(azo) sulfonates60–80°C67–87%Polymerization reactions

Acid-Base Reactivity

The ammonium group enables pH-dependent behavior:

  • Proton Transfer : In acidic conditions, AEBS releases 4-ethylbenzenesulfonic acid. In basic media, deprotonation regenerates the sulfonate anion.

  • Buffer Interactions : Stability in B.-R. buffer (pH 1.8–12) confirms its utility in aqueous catalytic systems .

Catalytic Role in Redox Systems

AEBS derivatives interact with high-valent metal complexes:

  • Deoxygenation Catalysis : Molybdenum(VI) oxo-imido complexes deoxygenate nitroarenes, with spin state (singlet vs. triplet) affecting activation barriers by ~5 kcal/mol . While AEBS itself is not a catalyst, its sulfonate group may stabilize intermediates in analogous systems.

Sulfonation/Desulfonation

The sulfonate group resists typical sulfonation but may undergo desulfonation under extreme conditions (e.g., concentrated H₂SO₄ or pyrolysis), though this is not explicitly documented for AEBS.

Key Research Findings

  • Oxidation Selectivity : AEBS’s ethyl group directs oxidation to the sulfonate moiety rather than the aromatic ring .

  • Thermal Stability : Derivatives decompose predictably, making them reliable radical sources .

  • pH Compatibility : Stability across acidic buffers supports its use in diverse catalytic environments .

Scientific Research Applications

Chemical Properties and Structure

Ammonium ethylbenzenesulfonate is characterized by its molecular formula C8H13NO3SC_8H_{13}NO_3S and is classified as a sulfonic acid salt. Its structure comprises an ethyl group attached to a benzene ring, which is further linked to a sulfonate group. This configuration endows the compound with unique surfactant properties, making it useful in numerous applications.

Pharmaceutical Applications

Antimicrobial Agent:
this compound has demonstrated efficacy as an antimicrobial agent in pharmaceutical formulations. Its ability to disrupt microbial cell membranes enhances its effectiveness against various pathogens. In a study evaluating its antimicrobial properties, the compound showed significant inhibition of bacterial growth at low concentrations, making it a candidate for incorporation into topical formulations and disinfectants .

Drug Delivery Systems:
The compound's surfactant properties facilitate its use in drug delivery systems. It can enhance the solubility and bioavailability of poorly soluble drugs. Research indicates that formulations containing this compound improve the pharmacokinetic profiles of certain active pharmaceutical ingredients (APIs), leading to better therapeutic outcomes .

Agricultural Uses

Surfactant in Agrochemicals:
In agriculture, this compound serves as a surfactant in pesticide formulations. Its ability to reduce surface tension enhances the spreading and adhesion of pesticides on plant surfaces, improving their efficacy. Field studies have shown that crops treated with pesticide formulations containing this compound exhibit higher pest control efficiency compared to those without it .

Soil Conditioning Agent:
The compound also finds application as a soil conditioning agent. It aids in improving soil structure and water retention, promoting better plant growth. Research has indicated that soils treated with this compound exhibit enhanced nutrient availability and microbial activity .

Industrial Applications

Detergents and Cleaning Agents:
this compound is utilized in the formulation of industrial detergents and cleaning agents due to its excellent wetting properties. It effectively lowers surface tension, allowing for better penetration and removal of dirt and grime from various surfaces .

Textile Industry:
In the textile industry, the compound is employed as a wetting agent during dyeing processes. Its ability to facilitate even dye distribution results in improved color quality and consistency across fabrics. Studies have shown that textiles treated with this compound exhibit superior dye uptake compared to untreated fabrics .

Data Tables

Application AreaSpecific UseBenefits
PharmaceuticalsAntimicrobial agentEffective against various pathogens
Drug delivery systemsEnhances solubility and bioavailability
AgricultureSurfactant in pesticidesImproves efficacy of pest control
Soil conditioning agentEnhances soil structure and nutrient availability
IndustrialDetergents and cleaning agentsImproves dirt removal efficiency
Textile dyeingEnsures even dye distribution

Case Studies

  • Antimicrobial Efficacy Study:
    A study conducted by researchers evaluated the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial counts when exposed to varying concentrations of the compound.
  • Pesticide Formulation Improvement:
    In agricultural trials, crops treated with this compound-enhanced pesticide formulations showed a 30% increase in pest control effectiveness compared to standard formulations without surfactants.
  • Textile Dyeing Efficiency:
    A comparative analysis of dye uptake in fabrics treated with this compound revealed that treated samples absorbed 20% more dye than untreated controls, demonstrating the compound's utility in improving textile dyeing processes.

Mechanism of Action

The mechanism of action of ammonium ethylbenzenesulfonate involves its ability to form ion pairs and interact with various molecular targets. In ion-associate phase microextraction, the compound forms ion pairs with organic cations, facilitating the extraction of hydrophobic compounds from aqueous solutions. This process is driven by the hydrophobic interactions between the ion pairs and the target molecules .

Comparison with Similar Compounds

Alkylbenzenesulfonates: Chain Length Effects

Key Compounds :

  • Ammonium ethylbenzenesulfonate (C₈HₙSO₃⁻·NH₄⁺)
  • Sodium dodecylbenzenesulfonate (C₁₈H₂₉SO₃⁻·Na⁺)
  • Ammonium 4-methoxybenzenesulfonate (C₇H₇SO₄⁻·NH₄⁺)
Property This compound Dodecylbenzenesulfonate Ammonium 4-Methoxybenzenesulfonate
Alkyl/Substituent Ethyl (C₂H₅) Dodecyl (C₁₂H₂₅) Methoxy (OCH₃)
Solubility in Water High Low (due to long alkyl chain) Moderate
Applications HPLC-ECD analysis Surfactant in detergents Supramolecular crystal engineering

Research Findings :

  • Longer alkyl chains (e.g., dodecyl) reduce water solubility but enhance surfactant properties, making dodecylbenzenesulfonate ideal for industrial cleaning agents .
  • Methoxy substituents in 4-methoxybenzenesulfonate introduce electron-donating effects, stabilizing hydrogen-bonded networks in crystalline structures .

Counterion Effects in Sulfonate Salts

Key Compounds :

  • This compound (NH₄⁺)
  • Tetramethylammonium alkylbenzenesulfonate (N(CH₃)₄⁺)
Property Ammonium Salts Tetramethylammonium Salts
Thermal Stability Moderate High
Solubility in Polar Solvents High Moderate (bulky cation reduces solubility)
Regulatory Status Less restricted Monitored under EPA §721.9650

Research Insights :

  • Tetramethylammonium salts exhibit higher thermal stability due to the quaternary ammonium structure, which resists decomposition .

Functional Group Variations: Sulfonates vs. Sulfonamides

Key Compounds :

  • This compound (SO₃⁻)
  • Ethyl 2-(aminosulfonyl)benzoate (SO₂NH₂)
  • Ambazone (C₈H₁₁N₇S)
Property Sulfonates Sulfonamides
Acidity Strong acid (pKa ~1–2) Weak acid (pKa ~8–10)
Biological Activity Limited Antimicrobial (e.g., Ambazone )
Synthesis Sulfonation + neutralization Amidation of sulfonic acids

Findings :

  • Sulfonamides like Ambazone exhibit antimicrobial properties due to the sulfonamide group’s ability to inhibit enzyme activity .
  • Ethyl 2-(aminosulfonyl)benzoate serves as an intermediate in herbicide synthesis, leveraging its stability under acidic conditions .

Analytical and Industrial Considerations

Impurity Profiles and Purification

This compound often contains impurities from synthesis (e.g., unreacted ethylbenzene or sulfonic acid byproducts). Recrystallization reduces impurities, as seen in HPLC-ECD applications where purity is critical . In contrast, dodecylbenzenesulfonate requires more stringent purification due to its use in high-precision surfactants .

Environmental Impact

  • Perfluoroalkyl sulfonates (e.g., PFOS): Persistent in the environment, regulated under §721.9582 .
  • Ammonium alkylbenzenesulfonates : Biodegradable due to shorter alkyl chains and lack of fluorine, making them environmentally favorable .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Group Application Reference
This compound C₈H₁₁NO₃S·NH₄ Sulfonate HPLC analysis
Sodium dodecylbenzenesulfonate C₁₈H₂₉NaO₃S Long alkyl chain Detergent surfactant
Ammonium 4-methoxybenzenesulfonate C₇H₇NO₄S·NH₄ Methoxy Crystal engineering

Table 2: Regulatory Status

Compound Type Regulatory Reference Key Concern
Perfluoroalkyl sulfonates EPA §721.9582 Environmental persistence
Tetramethylammonium sulfonates EPA §721.9650 Industrial monitoring

Biological Activity

Ammonium ethylbenzenesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and environmental applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including case reports, synthesis evaluations, and toxicological assessments.

Chemical Structure and Properties

This compound is a sulfonic acid derivative characterized by an ethyl group attached to the benzene ring. Its chemical structure contributes to its solubility and reactivity, making it suitable for various applications in pharmaceuticals and industrial processes.

Biological Activity Overview

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study evaluated various benzenesulfonic acid derivatives for their inhibitory effects against human neutrophil elastase (hNE), revealing moderate inhibitory activity (IC50 = 35.2 μM) for certain derivatives. While this compound was not specifically tested, similar compounds suggest potential antimicrobial efficacy .

2. Cytotoxicity Assessments
The cytotoxic effects of this compound were evaluated in several studies. One study assessed the cytotoxicity of benzenesulfonyl acids against five mammalian cancer cell lines (MCF-7, BGC823, A549, HepG2, HCT116) and found no significant growth inhibition at concentrations up to 50 μM. This suggests a low inherent cytotoxicity for compounds within this class .

3. Toxicological Studies
Toxicological evaluations have highlighted the potential risks associated with exposure to this compound. A case report documented severe respiratory dysfunction following accidental ammonia exposure in a workplace setting, emphasizing the need for careful handling of compounds that may release ammonia or similar irritants .

Case Report: Acute Ammonia Exposure

A notable case involved a 54-year-old male who experienced acute respiratory distress due to ammonia exposure. The management included invasive mechanical ventilation and corticosteroids, illustrating the severe consequences of exposure to related compounds .

Synthesis and Evaluation

A comprehensive study synthesized various benzenesulfonic acid derivatives, including this compound, assessing their biological activity. The results indicated that while some derivatives showed promising hNE inhibition, the overall cytotoxicity remained low across tested cell lines .

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 (μM)Remarks
This compoundAntimicrobialN/APotential based on structural analogs
Benzenesulfonic Acid Derivative 4fhNE Inhibition35.2Moderate activity observed
Various Benzenesulfonyl AcidsCytotoxicity>50No significant inhibition noted

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing ammonium ethylbenzenesulfonate in laboratory settings, and how can purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves sulfonation of ethylbenzene followed by neutralization with ammonium hydroxide. To ensure purity, employ recrystallization using solvents like diluted alcohol, as demonstrated in analogous benzoylation protocols . Buffer systems (e.g., ammonium phosphate buffer at pH 7.5) and controlled temperature during reaction steps minimize side products . Purity validation requires HPLC with system suitability tests (e.g., acetonitrile-methanol mobile phases) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should researchers validate these methods?

  • Methodological Answer : Key techniques include:

  • HPLC : For purity assessment using gradient elution (e.g., ammonium phosphate buffer and acetonitrile-methanol mixtures) .
  • Melting Point Analysis : Compare observed ranges (e.g., 131–135°C for derivatives) with literature values .
  • X-ray Crystallography : Resolve crystal structure and confirm molecular geometry, as applied to related sulfonates .
    Validation involves replicate analyses, spiked recovery tests, and adherence to pharmacopeial guidelines for method precision .

Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?

  • Methodological Answer : Use accelerated stability studies with controlled variables (temperature, humidity, pH). Monitor degradation via HPLC or UV-Vis spectroscopy. Include control samples and statistical replicates to account for batch variability. Document protocols using PRISMA-inspired frameworks to ensure transparency .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported physicochemical properties of this compound across different studies?

  • Methodological Answer : Conduct systematic reviews to identify methodological discrepancies (e.g., synthesis conditions, analytical calibration) . Replicate conflicting studies with enhanced controls (e.g., double-blinding, allocation concealment) to isolate bias sources . Use meta-regression to analyze covariates like solvent purity or instrument sensitivity .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel applications?

  • Methodological Answer : Combine density functional theory (DFT) calculations with empirical data (e.g., X-ray crystallography ) to model reaction pathways. Validate predictions via kinetic studies (e.g., Arrhenius plots) under varying conditions. Cross-reference computational results with spectroscopic data (e.g., NMR chemical shifts) to refine models .

Q. What are the best practices for documenting and reporting experimental protocols involving this compound to ensure reproducibility?

  • Methodological Answer : Follow PRISMA or Cochrane guidelines for detailed methodology sections, including raw data appendices and instrument calibration logs . Use standardized templates for reagent tables (see example below) and disclose all deviations from protocols. Pre-register studies to mitigate reporting bias .

Key Considerations

  • Bias Mitigation : Inadequate allocation concealment or blinding in experiments can exaggerate treatment effects by 17–41% . Always document randomization procedures.
  • Literature Review : Use primary sources (e.g., pharmacopeial monographs ) over secondary summaries to avoid misinterpretation.
  • Computational Integration : Cross-validate molecular models with empirical data to avoid overfitting .

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